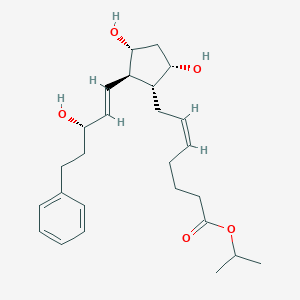

17-phenyl-trinor-PGF2alpha isopropyl ester

Vue d'ensemble

Description

Bimatoprost isopropyl ester est un analogue synthétique de la prostaglandine, spécialement conçu pour traiter des affections telles que le glaucome et l'hypertension oculaire en réduisant la pression intraoculaire. Il est structurellement similaire à d'autres analogues de la prostaglandine-F 2α, avec un groupe ester isopropylique unique sur le carbone C-1 de la chaîne α .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Bimatoprost isopropyl ester implique plusieurs étapes, en partant de la cétone bicyclique contenant du dichloro facilement disponible. Le procédé comprend une oxydation stéréosélective utilisant la monooxygénase de Baeyer Villiger et une réduction diastéréosélective utilisant la cétoréductase . Les principales transformations impliquent la p-phénylbenzoylation régiosélective des alcools secondaires et l'oléfination de Wittig .

Méthodes de production industrielle

La production industrielle de Bimatoprost isopropyl ester suit une voie de synthèse similaire, mais elle est optimisée pour des rendements plus élevés et une meilleure évolutivité. Le procédé implique l'utilisation de la biocatalyse pour assurer la stéréosélectivité et l'efficacité dans des conditions douces .

Analyse Des Réactions Chimiques

Types de réactions

Le Bimatoprost isopropyl ester subit diverses réactions chimiques, notamment :

Oxydation : Catalysée par des enzymes comme la monooxygénase de Baeyer Villiger.

Réduction : Réduction diastéréosélective utilisant la cétoréductase.

Substitution : p-phénylbenzoylation régiosélective des alcools secondaires.

Réactifs et conditions courantes

Oxydation : Monooxygénase de Baeyer Villiger.

Réduction : Cétoréductase.

Substitution : p-phénylbenzoylation catalysée par le cuivre(II).

Principaux produits

Les principaux produits formés par ces réactions comprennent des intermédiaires stéréochimiquement purs qui sont ensuite traités pour obtenir du Bimatoprost isopropyl ester .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Molecular Formula : C26H38O5

- Molecular Weight : Approximately 430 g/mol

- Class : Prostaglandin analog (prostanoyl derivatives)

The mechanism of action involves the compound's interaction with the FP receptor, a G protein-coupled receptor that regulates aqueous humor outflow in the eye. By activating this receptor, 17-phenyl-trinor-PGF2alpha isopropyl ester effectively reduces IOP, which is crucial for managing glaucoma, a disease characterized by elevated pressure that can lead to optic nerve damage and vision loss .

Efficacy in Lowering Intraocular Pressure

Studies have shown that this compound can significantly lower IOP in animal models. For instance:

- Animal Studies : Research conducted on cats and rabbits indicated that the compound effectively reduced IOP. The 15S-epimer of this compound exhibited greater activity compared to its 15R counterpart .

Comparison with Other Prostaglandins

The efficacy of this compound has been compared to other prostaglandin analogs such as latanoprost and bimatoprost. These comparisons highlight:

- Latanoprost : A closely related compound that has been successfully used clinically for glaucoma treatment. Latanoprost's structure allows for slower conversion to the active free acid form, leading to prolonged effects and reduced side effects compared to the isopropyl ester derivative .

- Bimatoprost : Shares structural similarities but differs in functional groups affecting its pharmacokinetics and safety profile .

Case Studies and Clinical Relevance

Although this compound has shown promise in preclinical settings, its clinical application has faced challenges:

- Ocular Irritation : Significant ocular irritation was noted during animal studies, which limited further clinical development. In contrast, other derivatives like bimatoprost have been optimized to minimize such side effects while maintaining efficacy .

Summary of Key Studies

Mécanisme D'action

Bimatoprost isopropyl ester is hydrolyzed to its active form, bimatoprost acid, in the eye. It reduces intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral route . The exact mechanism involves interaction with prostaglandin receptors in the dermal papilla and the outer epithelial sheath of hair follicles .

Comparaison Avec Des Composés Similaires

Le Bimatoprost isopropyl ester est comparé à d'autres analogues de la prostaglandine-F 2α tels que :

- Latanoprost

- Travoprost

- Unoprostone

La particularité du Bimatoprost isopropyl ester réside dans son groupe ester isopropylique, qui le différencie des autres analogues qui ont généralement des groupes esters différents .

Activité Biologique

17-Phenyl-trinor-PGF2alpha isopropyl ester is a synthetic derivative of prostaglandin F2α (PGF2α), classified within the prostanoid family. This compound has garnered attention for its biological activities, particularly in the context of ocular health, where it serves as a potential treatment for glaucoma by lowering intraocular pressure (IOP). This article explores its biological activity, mechanisms, and comparative efficacy based on diverse research findings.

- Molecular Formula : C26H38O5

- Molecular Weight : 430 g/mol

- CAS Number : 130209-76-6

The compound's structure includes an isopropyl ester group, which influences its pharmacokinetic properties and biological activity.

This compound primarily acts as a potent and selective agonist of the FP receptor, a G protein-coupled receptor involved in various physiological processes. Upon activation of the FP receptor, several biochemical pathways are influenced:

- Aqueous Humor Outflow : The compound enhances the outflow of aqueous humor, thereby reducing IOP.

- Smooth Muscle Contraction : Activation of the FP receptor leads to smooth muscle contraction, which is crucial in regulating vascular tone and other physiological responses.

- Luteolytic Activity : In reproductive biology, it exhibits luteolytic effects, which can influence estrous cycles in livestock .

Biological Activity and Efficacy

Research indicates that this compound demonstrates significant biological activities:

- Intraocular Pressure Reduction : Studies have shown that this compound effectively lowers IOP in animal models, outperforming some existing treatments like latanoprost in specific contexts .

Comparative Studies

Comparative studies with related compounds highlight the unique profile of this compound:

- Bimatoprost , a closely related compound, has been successfully used in clinical settings for glaucoma treatment. It shares structural similarities but exhibits different pharmacokinetics due to variations in functional groups at position 17 .

Side Effects and Limitations

Despite its efficacy, the clinical development of this compound has been limited due to significant ocular irritation observed during studies. This side effect poses challenges for patient compliance and overall therapeutic use compared to other prostaglandin analogs like bimatoprost .

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Glaucoma Treatment : In animal models, the compound demonstrated a robust ability to lower IOP, making it a candidate for further investigation despite its irritant properties .

- Reproductive Health : Its luteolytic activity was assessed in livestock, where it showed significant effects on synchronizing estrous cycles .

Future Directions

Future research may focus on modifying the structure of this compound to enhance its therapeutic profile while minimizing ocular irritation. Investigating alternative delivery methods or formulations could also improve patient outcomes.

Propriétés

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZRPRSJSQLFBO-FWPUOYPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130209-76-6 | |

| Record name | 17-Phenyl-18,19,20-trinor-prostaglandin F2alpha-1-isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 130209-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROLATANOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IFH52MD8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research presented in these papers?

A1: The research focuses on a novel synthetic pathway for dehydrolatanoprost and its structural analogs. These compounds are structurally similar to latanoprost, a medication used to treat glaucoma. The researchers aimed to develop a more efficient and versatile synthetic route for these compounds, potentially leading to new and improved treatments for glaucoma [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.